molecular formula C21H14Cl2N4O4 B3137636 Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 439110-54-0

Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No. B3137636
CAS RN: 439110-54-0
M. Wt: 457.3 g/mol
InChI Key: OICLOXHSVMFXSK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of study in the synthesis and structural analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The research focused on the reaction of these derivatives with Ac2O to produce acetylated products and studied their characteristics using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).

Antimicrobial Applications

The compound's derivatives have been synthesized and their antimicrobial activities tested. Some derivatives were found to possess good or moderate activities against microorganisms, indicating potential use in antimicrobial applications (Bektaş et al., 2007).

Photophysical and Nonlinear Optical Properties

Novel derivatives of the compound have been synthesized and studied for their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, making them of interest in fields related to photophysics and nonlinear optics (Murthy et al., 2013).

Fluorescent Whitener Applications

Some derivatives of the compound were synthesized and used as fluorescent whiteners on polyester fibers, showing excellent results. This indicates potential applications in the textile industry as an agent for enhancing fabric whiteness (Rangnekar & Tagdiwala, 1986).

properties

IUPAC Name

methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O4/c1-11(28)12-6-8-13(9-7-12)27-10-16(24-26-27)20-18(21(29)30-2)19(25-31-20)17-14(22)4-3-5-15(17)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICLOXHSVMFXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=C(C(=NO3)C4=C(C=CC=C4Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
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Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 3
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Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
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Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 5
Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 6
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Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

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